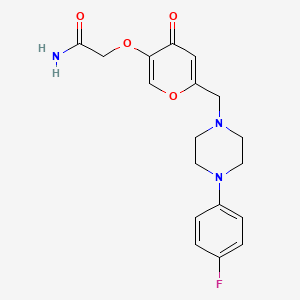
2-((6-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((6-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a useful research compound. Its molecular formula is C18H20FN3O4 and its molecular weight is 361.373. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-((6-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide, a compound with the molecular formula C23H24FN3O5, has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and pharmacological properties, supported by data from various studies.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a piperazine moiety and a pyran ring. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Pyran Ring : Cyclization reactions using suitable precursors.
- Introduction of the Piperazine Group : Achieved via nucleophilic substitution.
- Attachment of the Fluorophenyl Group : Conducted through electrophilic aromatic substitution.
- Final Coupling : Combining intermediate compounds to yield the target molecule.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and infectious diseases.
Anticancer Properties
Several studies have evaluated the anticancer potential of this compound:
- Mechanism of Action : The compound may act as an enzyme inhibitor or receptor modulator, affecting pathways involved in cancer cell proliferation and survival.
| Study | Cell Line | IC50 Value (µM) | Effect |
|---|---|---|---|
| HCT 116 | 4.363 | High anticancer activity compared to doxorubicin | |
| A549 | 5.2 | Induced apoptosis in lung cancer cells |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Inhibition of Pathogens : Studies suggest it may inhibit certain bacterial strains effectively.
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
The proposed mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : Binding to specific enzymes involved in disease pathways.
- Receptor Modulation : Interacting with cellular receptors to influence signaling cascades associated with cell growth and survival.
Case Studies
-
Case Study on Anticancer Activity :
- A study conducted on human colon cancer (HCT116) cells demonstrated that the compound significantly reduced cell viability at concentrations as low as 5 µM, indicating its potential as a chemotherapeutic agent.
-
Case Study on Antimicrobial Efficacy :
- In vitro tests against multidrug-resistant strains of bacteria showed promising results, suggesting the compound could serve as a lead for developing new antibiotics.
Eigenschaften
IUPAC Name |
2-[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4/c19-13-1-3-14(4-2-13)22-7-5-21(6-8-22)10-15-9-16(23)17(11-25-15)26-12-18(20)24/h1-4,9,11H,5-8,10,12H2,(H2,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKMFIVCDPVSQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)OCC(=O)N)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














